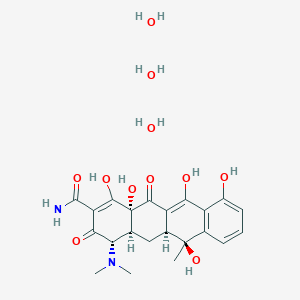
Tetracycline trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracycline trihydrate is a broad-spectrum antibiotic belonging to the tetracycline class of antibiotics. It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound is known for its ability to inhibit protein synthesis in bacteria, making it an effective treatment for infections such as acne, cholera, brucellosis, plague, malaria, and syphilis .
准备方法
Synthetic Routes and Reaction Conditions: Tetracycline trihydrate can be synthesized through a series of chemical reactions starting from benzoic acid. The process involves fermentation, epoxidation, rearrangement, and silylation . The key steps include:
- Fermentation of benzoic acid to produce a 1,2-dihydrodiol intermediate.
- Epoxidation of the intermediate followed by rearrangement and silylation to form a ketone.
- Further reactions involving selective desilylation, conjugate addition, and intramolecular acylation to produce tetracycline .
Industrial Production Methods: On an industrial scale, this compound is produced through fermentation and partial synthesis. The fermentation process involves the use of Streptomyces bacteria to produce the antibiotic, followed by chemical modifications to enhance its properties .
化学反应分析
Types of Reactions: Tetracycline trihydrate undergoes various chemical reactions, including:
Oxidation: Tetracycline can be oxidized to form anhydrotetracycline under acidic conditions.
Reduction: Reduction reactions can modify the functional groups on the tetracycline molecule.
Substitution: Substitution reactions can replace specific functional groups with others to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Dilute acid conditions are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Anhydrotetracycline: Formed through dehydration under acidic conditions.
Doxycycline: A derivative formed through specific substitution reactions.
科学研究应用
Tetracycline trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and modifications.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Extensively used to treat bacterial infections and as a growth promoter in animal feed.
Industry: Utilized in the production of various tetracycline derivatives for pharmaceutical applications.
作用机制
Tetracycline trihydrate exerts its effects by inhibiting bacterial protein synthesis. It passively diffuses through porin channels in the bacterial membrane and binds reversibly to the 30S ribosomal subunit . This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis and inhibiting bacterial growth . Additionally, tetracycline can bind to the 50S ribosomal subunit and alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
相似化合物的比较
Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties and broader spectrum of activity.
Minocycline: Known for its ability to cross cell membranes and exert anti-apoptotic effects.
Chlortetracycline: The first tetracycline discovered, used primarily in veterinary medicine.
Uniqueness of Tetracycline Trihydrate: this compound is unique due to its broad-spectrum activity and ability to inhibit protein synthesis in a wide range of bacteria. Its effectiveness against both gram-positive and gram-negative bacteria, as well as its use in treating various infections, sets it apart from other antibiotics .
属性
CAS 编号 |
6416-04-2 |
|---|---|
分子式 |
C22H30N2O11 |
分子量 |
498.5 g/mol |
IUPAC 名称 |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;trihydrate |
InChI |
InChI=1S/C22H24N2O8.3H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);3*1H2/t9-,10-,15-,21+,22-;;;/m0.../s1 |
InChI 键 |
ACTFDRRTVUIDFZ-ZZEGOUJXSA-N |
手性 SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O |
规范 SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


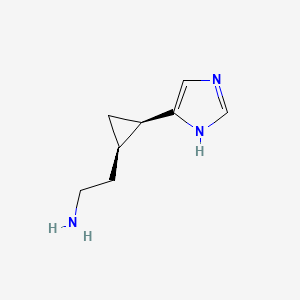
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

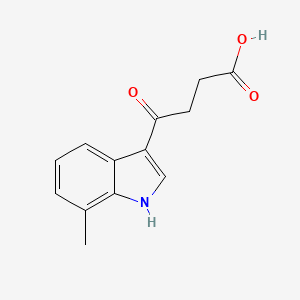
![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

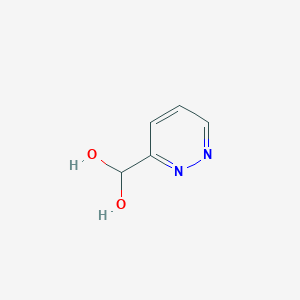
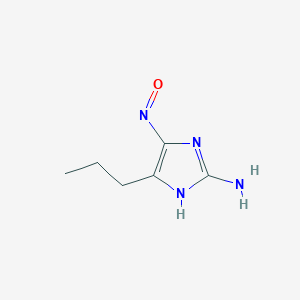
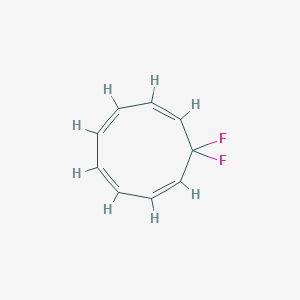
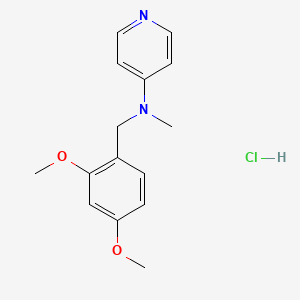

![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
